molecular formula C11H12ClN3 B2356441 (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 1432680-19-7

(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B2356441
CAS No.: 1432680-19-7
M. Wt: 221.69
InChI Key: OJQMHFMFJQMYGG-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine is an organic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole-3-carboxylic acid hydrazide. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-chlorophenyl group and the methanamine group on the pyrazole ring provides distinct chemical properties that can be exploited in various applications .

Properties

IUPAC Name

(4-chlorophenyl)-(1-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-15-7-6-10(14-15)11(13)8-2-4-9(12)5-3-8/h2-7,11H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQMHFMFJQMYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-19-7
Record name (4-chlorophenyl)(1-methyl-1H-pyrazol-3-yl)methanamine
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